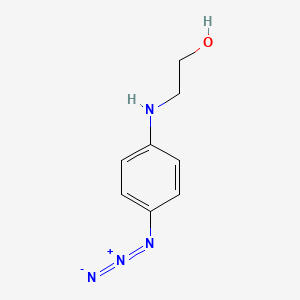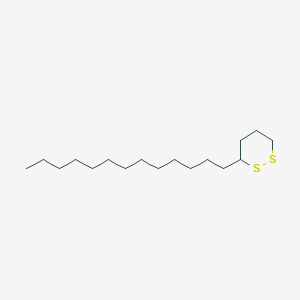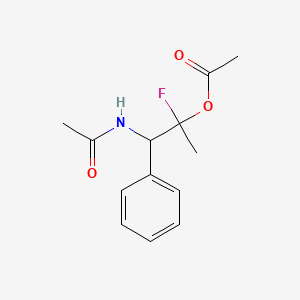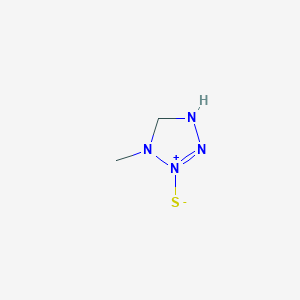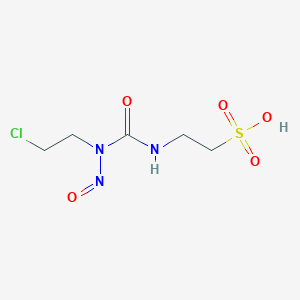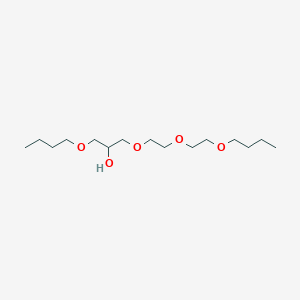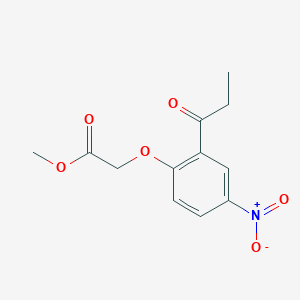
Methyl (4-nitro-2-propanoylphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4-nitro-2-propanoylphenoxy)acetate is an organic compound with a complex structure that includes a nitro group, a propanoyl group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (4-nitro-2-propanoylphenoxy)acetate typically involves the esterification of 4-nitro-2-propanoylphenol with methyl acetate. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistency of the final product .
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed:
Oxidation: Amino derivatives.
Reduction: Carboxylic acids and alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Methyl (4-nitro-2-propanoylphenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl (4-nitro-2-propanoylphenoxy)acetate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis, releasing active intermediates that interact with biological pathways. These interactions can modulate various biochemical processes, making the compound useful in research and therapeutic applications .
Comparación Con Compuestos Similares
Methyl acetate: A simpler ester with similar reactivity but lacking the nitro and propanoyl groups.
4-Nitrophenol: Contains the nitro group but lacks the ester and propanoyl functionalities.
Propanoyl chloride: Contains the propanoyl group but lacks the aromatic and ester components.
Uniqueness: The presence of both the nitro and ester groups allows for diverse chemical transformations and interactions, making it a versatile compound in various fields .
Propiedades
Número CAS |
119197-67-0 |
|---|---|
Fórmula molecular |
C12H13NO6 |
Peso molecular |
267.23 g/mol |
Nombre IUPAC |
methyl 2-(4-nitro-2-propanoylphenoxy)acetate |
InChI |
InChI=1S/C12H13NO6/c1-3-10(14)9-6-8(13(16)17)4-5-11(9)19-7-12(15)18-2/h4-6H,3,7H2,1-2H3 |
Clave InChI |
NMTBTQWLEFRMCD-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


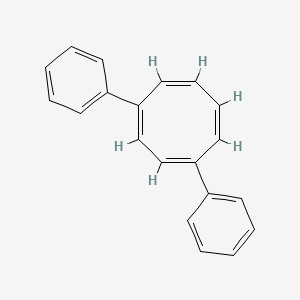
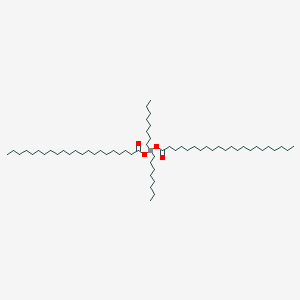
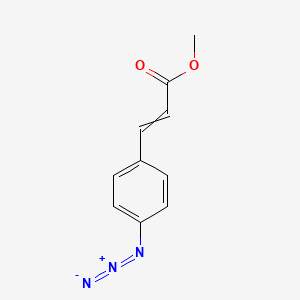
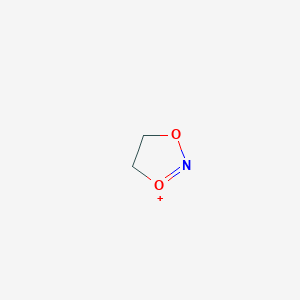
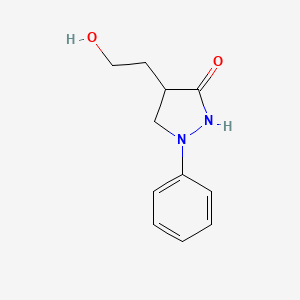
![3-[(Prop-2-yn-1-yl)oxy]butan-1-ol](/img/structure/B14295606.png)
